molecular formula C22H13FN2O3S B2621899 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670268-46-9

7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2621899
CAS No.: 670268-46-9
M. Wt: 404.42
InChI Key: DCOBTVAGIQKLCL-UHFFFAOYSA-N
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Description

7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C22H13FN2O3S This compound is characterized by its unique structure, which includes a fluorophenyl group, a thieno[2,3-d]pyrimidine moiety, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and chromen-2-one analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a synthetic derivative that combines features of thieno[2,3-d]pyrimidine and coumarin structures. This unique combination suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. Recent studies have focused on its synthesis and evaluation of biological properties, particularly its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor.

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

  • Formation of Thieno[2,3-d]pyrimidine Derivative : This is achieved through cyclization reactions involving phenylhydrazine derivatives and appropriate substrates.
  • Coupling Reaction : The thieno[2,3-d]pyrimidine is then coupled with a coumarin moiety to yield the final product.

The molecular formula for the compound is C19H16FN3O3SC_{19}H_{16}FN_{3}O_{3}S, with a molecular weight of approximately 373.41 g/mol.

Antitumor Activity

Recent studies have demonstrated that compounds derived from thieno[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with a 4-fluorophenyl group were noted for their enhanced activity against VEGFR-2, which is critical in tumor angiogenesis .
Cell Line IC50 Value (µM) Reference Compound
MCF-70.66Sorafenib (0.19)
MDA-MB-2310.75Doxorubicin (23.31)

The mechanism by which this compound exerts its biological effects is believed to involve:

  • VEGFR Inhibition : The compound effectively inhibits the VEGFR signaling pathway, which plays a crucial role in tumor growth and metastasis.
  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, further contributing to their antitumor potential .

Anti-inflammatory and Antimicrobial Activity

In addition to antitumor properties, thieno[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory markers in vitro.
  • Antimicrobial Activity : Preliminary studies suggest that these compounds may possess antimicrobial properties against various pathogens.

Case Studies

  • Study on Breast Cancer Cell Lines : A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the substituent groups significantly affected their antiproliferative activities .
  • VEGFR Targeting Study : In a comparative analysis with established VEGFR inhibitors like sunitinib, the compound demonstrated superior selectivity and potency against breast cancer cell lines while maintaining lower toxicity in non-tumorigenic cells .

Properties

IUPAC Name

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOBTVAGIQKLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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